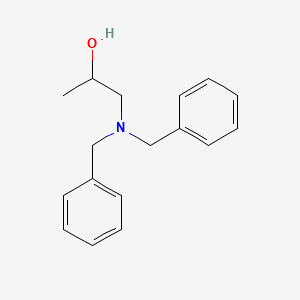

1-(Dibenzylamino)propan-2-ol

描述

1-(Dibenzylamino)propan-2-ol is a secondary amine featuring two benzyl groups attached to the nitrogen atom and a hydroxyl group at the second carbon of the propane backbone. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of AMPK activators and GDF15 inducers . Its synthesis typically involves reacting dibenzylamine with an epoxide (oxirane) under nitrogen at 70°C for 24 hours, followed by purification via column chromatography . Derivatives of this compound often exhibit variations in the phenoxy or amino substituents, which significantly influence their physicochemical and biological properties.

属性

CAS 编号 |

93723-61-6 |

|---|---|

分子式 |

C17H21NO |

分子量 |

255.35 g/mol |

IUPAC 名称 |

1-(dibenzylamino)propan-2-ol |

InChI |

InChI=1S/C17H21NO/c1-15(19)12-18(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3 |

InChI 键 |

WXEYIBICXWVANI-UHFFFAOYSA-N |

规范 SMILES |

CC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1-(Dibenzylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with an epoxide, such as propylene oxide, under basic conditions. The reaction typically proceeds as follows:

Reactants: Dibenzylamine and propylene oxide

Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)

Procedure: The dibenzylamine is dissolved in the solvent, and the propylene oxide is added dropwise while maintaining the reaction mixture at a controlled temperature. The reaction is stirred for several hours until completion, followed by purification through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production.

化学反应分析

Types of Reactions: 1-(Dibenzylamino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium dichromate in acidic medium (e.g., sulfuric acid)

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles such as halides or amines in the presence of a base

Major Products Formed:

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of secondary amines

Substitution: Formation of substituted amines or ethers

科学研究应用

1-(Dibenzylamino)propan-2-ol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Dibenzylamino)propan-2-ol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and dibenzylamino groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

相似化合物的比较

Substituent Effects on Physical Properties

Key Observations :

- Melting Points: Bulky substituents (e.g., 4-tert-butylphenoxy in Compound 10) increase melting points due to reduced molecular mobility, whereas smaller groups (e.g., p-tolyloxy in Compound 8) result in lower melting points .

- Yields : Yields vary widely (26–96%), influenced by steric hindrance and electronic effects of substituents. For example, trifluoromethyl groups (BC1618) achieve 86% yield due to favorable reactivity , while pyridinyl derivatives (Compound 5) yield only 26% due to steric challenges .

- Physical State: Most derivatives are white solids, but compounds with flexible substituents (e.g., 3,4-dimethylphenoxy in Compound 13) form oils .

Spectral and Analytical Data

- Infrared Spectroscopy (IR) : All derivatives show characteristic O-H stretches (~3350 cm⁻¹) and N-H stretches (~3300 cm⁻¹), confirming hydroxyl and amine functionalities .

- NMR Spectroscopy: 1H NMR: Protons adjacent to oxygen (e.g., CH₂ in the propanol backbone) resonate at δ 3.5–4.5 ppm, while benzyl protons appear at δ 7.2–7.4 ppm . 13C NMR: Quaternary carbons in aromatic rings (e.g., 4-trifluoromethylphenyl in BC1618) exhibit distinct shifts due to electron-withdrawing effects .

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weights, e.g., Compound 9 (376.2271) and BC1618 (416.2584) .

Reactivity and Functional Group Trends

- Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., -NO₂ in Compound 22, -CF₃ in BC1618) exhibit enhanced stability but reduced nucleophilicity .

- Electron-Donating Groups (EDGs) : Methoxy groups (Compound 14) increase solubility in polar solvents due to enhanced hydrogen bonding .

- Halogenated Derivatives : Bromine and iodine substituents (Compounds 21, 23) introduce steric bulk, complicating purification and reducing yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。